N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
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Description
N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O2S and its molecular weight is 421.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups
Mode of Action
The presence of a pyrimidine ring and a benzyl group in its structure suggests it may interact with its targets through a combination of hydrogen bonding, van der waals forces, and possibly aromatic stacking interactions . The compound’s chlorobenzyl thioether group may also play a role in its interaction with targets .
Biochemical Pathways
Given the compound’s structure, it may interfere with pathways involving pyrimidine metabolism or those involving proteins that interact with benzyl groups
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. The compound’s solubility and stability, as well as its potential to cross biological membranes, would influence its pharmacokinetic properties .
Result of Action
Based on its structure, it may have potential antitumor activity . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the redox state of the cellular environment due to the presence of the thioether group
Properties
IUPAC Name |
N-[4-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-7-5-10(6-8-12)16(25)22-14-15(21)23-18(24-17(14)26)27-9-11-3-1-2-4-13(11)20/h1-8H,9H2,(H,22,25)(H3,21,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWCAJJVXUSZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.